molecular formula C10H14N5O7PS B107898 6-Thioguanosine monophosphate CAS No. 15867-02-4

6-Thioguanosine monophosphate

Katalognummer: B107898
CAS-Nummer: 15867-02-4
Molekulargewicht: 379.29 g/mol
InChI-Schlüssel: BPZXYEUJBFHASJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Thioguanosine monophosphate (6-TGMP) is a critical metabolite of thiopurine drugs, including 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). It is formed via enzymatic conversion by hypoxanthine-guanine phosphoribosyltransferase (HPRT) and guanosine monophosphate synthetase (GMPS) . 6-TGMP is phosphorylated further into di- and triphosphate derivatives (6-TGDP and 6-TGTP), which integrate into DNA and RNA, inducing cytotoxicity by disrupting replication and transcription . This mechanism underpins its clinical use in treating acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD) . However, resistance due to enzymatic inactivation (e.g., via NUDT15 or TPMT) and metabolic competition with endogenous nucleotides limits efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Thioguanylic acid is typically synthesized from 6-mercaptopurine. The conversion involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the reaction of 6-mercaptopurine with phosphoribosyl pyrophosphate to form 6-thioinosinic acid. This intermediate is then further converted to 6-thioguanylic acid .

Industrial Production Methods: Industrial production of 6-thioguanylic acid involves the fermentation of microorganisms that express the necessary enzymes for its biosynthesis. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Thioguanylsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für ihre metabolische Aktivierung und therapeutische Wirkungen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Thioguanosindiphosphat und Thioguanosintriphosphat, die aktive Metaboliten sind, die an den zytotoxischen Wirkungen der Verbindung beteiligt sind .

Wissenschaftliche Forschungsanwendungen

6-Thioguanylsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

5. Wirkmechanismus

6-Thioguanylsäure entfaltet seine Wirkung, indem es in DNA und RNA eingebaut wird, was zu einer Störung der Nukleinsäuresynthese führt. Dieser Einbau führt zur Hemmung der Zellteilung und induziert Apoptose in schnell teilenden Zellen. Die Verbindung zielt auf das Enzym Hypoxanthin-Guanin-Phosphoribosyltransferase (HGPRT) ab, das für seine Aktivierung essentiell ist. Nach der Aktivierung wird es zu Thioguanosindiphosphat und Thioguanosintriphosphat umgewandelt, die in Nukleinsäuren eingebaut werden .

Ähnliche Verbindungen:

Einzigartigkeit: 6-Thioguanylsäure ist aufgrund ihrer spezifischen Einbindung in Nukleinsäuren einzigartig, was zu einer gezielten Zytotoxizität führt. Sein Schwefelatom liefert unterschiedliche elektrochemische Eigenschaften, was es für die Biosensorentwicklung wertvoll macht .

Zusammenfassend lässt sich sagen, dass 6-Thioguanylsäure eine vielseitige Verbindung mit bedeutenden Anwendungen in Medizin, Forschung und Industrie ist. Seine einzigartigen chemischen Eigenschaften und sein Wirkmechanismus machen es zu einem wertvollen Werkzeug im Kampf gegen Krebs und Autoimmunerkrankungen.

Wirkmechanismus

6-Thioguanylic acid exerts its effects by incorporating into DNA and RNA, leading to the disruption of nucleic acid synthesis. This incorporation results in the inhibition of cell division and induces apoptosis in rapidly dividing cells. The compound targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for its activation. Once activated, it is converted to thioguanosine diphosphate and thioguanosine triphosphate, which are incorporated into nucleic acids .

Vergleich Mit ähnlichen Verbindungen

6-Thioguanine (6-TG)

  • Metabolism : Directly converted to 6-TGMP via HPRT, bypassing intermediate steps required for 6-MP activation .
  • Mechanism : Primarily incorporates into DNA as 6-TGTP, causing replication errors and apoptosis .
  • Clinical Use : Used in ALL and IBD, but hepatotoxicity and myelosuppression are common .
  • Resistance : Reduced HPRT activity or increased NUDT15-mediated hydrolysis of 6-TGTP to 6-TGMP diminishes efficacy .

6-Mercaptopurine (6-MP)

  • Metabolism: Requires sequential conversion by HPRT to 6-thioinosine monophosphate (TIMP), then to 6-TGMP via GMPS . Competing pathways (e.g., TPMT-mediated methylation) produce inactive metabolites .
  • Mechanism : Incorporation into DNA/RNA via 6-TGTP, but slower activation kinetics compared to 6-TG .

6-Thioguanosine Triphosphate (6-TGTP)

  • Role : Active triphosphate form of 6-TGMP; competes with GTP for Rac1 binding, disrupting signaling pathways .
  • Toxicity : High levels correlate with myelosuppression due to NUDT15 polymorphism .

Sulfinosine (SF)

  • Metabolism: Oxidized derivative of 6-thioguanosine with complex activation requiring phosphorylation and sulfinamide cleavage .
  • Mechanism : Incorporates into DNA but shows broader activity against solid tumors, including pancreatic and glioblastoma cancers .
  • Resistance Profile : Lower cross-resistance with 6-TG due to distinct activation pathways .

Comparative Data Tables

Table 1: Metabolic Pathways and Key Enzymes

Compound Key Metabolic Enzymes Active Metabolites Inactivation Pathways
6-TGMP HPRT, GMPS 6-TGDP, 6-TGTP NUDT15, TPMT
6-TG HPRT 6-TGMP, 6-TGTP NUDT15, Xanthine oxidase
6-MP HPRT, GMPS TIMP → 6-TGMP → 6-TGTP TPMT, Xanthine oxidase
Sulfinosine Kinases, Sulfinamide hydrolases SF-monophosphate Not well characterized

Table 2: Clinical Efficacy and Resistance Mechanisms

Compound Primary Use Efficacy in Resistant Cells Key Resistance Mechanisms
6-TGMP ALL, IBD Low (requires prodrugs) NUDT15, TPMT overexpression
6-TGMP Prodrugs Thiopurine-resistant cancers High (e.g., 4-acetyloxybenzyl derivatives) Enhanced cellular uptake
6-MP ALL Moderate TPMT hyperactivity, TIMP catabolism
Sulfinosine Solid tumors High Limited cross-resistance

Key Research Findings

Prodrug Strategies : CycloSaligenyl- and 4-acetyloxybenzyl-prodrugs of 6-TGMP enhance bioavailability and overcome resistance in leukemia and breast cancer models by bypassing metabolic bottlenecks .

NUDT15 Polymorphism : Patients with NUDT15 mutations exhibit rapid 6-TGTP hydrolysis to 6-TGMP, reducing cytotoxicity but increasing myelosuppression risk .

ATP Modulation : Low ATP levels favor 6-TGMP accumulation over cytotoxic 6-TGTP, highlighting metabolic context as a determinant of efficacy .

Guanine Competition : Excess guanine reduces 6-TGMP incorporation into DNA/RNA, underscoring nucleotide pool balance in therapeutic outcomes .

Biologische Aktivität

6-Thioguanosine monophosphate (6sGMP) is a nucleotide analog derived from the thiopurine drug 6-thioguanine (6-TG), which is widely used in the treatment of various malignancies and autoimmune diseases. The biological activity of 6sGMP is primarily attributed to its role as a prodrug that can be converted into its active triphosphate form, 6-thioguanosine triphosphate (6sGTP), which subsequently participates in cellular processes such as DNA and RNA synthesis.

6sGMP undergoes phosphorylation to yield 6sGTP, which can be incorporated into RNA and DNA, leading to cellular effects that include the inhibition of cell proliferation and the induction of apoptosis. The incorporation of 6sGTP into RNA can result in mutations due to mispairing during DNA replication, which is a critical factor in its antitumor activity.

Key Pathways Involved

  • Salvage Pathway : The enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) plays a crucial role in converting 6-TG to 6sGMP. Resistance to thiopurines often correlates with decreased HGPRT activity, impacting the efficacy of 6sGMP.
  • DNA Mismatch Repair (MMR) : Following the incorporation of 6sGTP into DNA, MMR mechanisms are activated to repair mispairs, leading to cell cycle arrest and potential apoptosis or autophagy if the damage is irreparable .

Prodrug Development

Recent studies have focused on developing prodrugs of 6sGMP that enhance its bioavailability and efficacy against resistant cancer cell lines. For instance, derivatives such as 4-acetyloxybenzyl- and cycloSaligenyl-derivatized 6sGMP have shown promising antiproliferative effects in resistant cell populations, indicating their potential as effective therapeutic agents .

Table: Efficacy of 6sGMP Prodrugs

Prodrug TypeEC50 (μM)Cell Line TestedResistance Mechanism
4-acetyloxybenzyl-6sGMP10.5K-526 leukemiaLow HGPRT expression
CycloSaligenyl-6sGMP8.2SK-BR-3 breast cancerLow HGPRT expression
Standard 6-TG15.0HEK293THigh HGPRT expression

Case Studies

  • Case Study: Resistance Mechanisms
    A study demonstrated that in K-526 leukemia cells resistant to conventional thiopurines, treatment with cycloSaligenyl-derivatized 6sGMP resulted in significant cell death compared to untreated controls. This was attributed to the prodrug's effective conversion into bioactive nucleotides within the cells .
  • Case Study: Autophagy Induction
    Research has shown that treatment with 6-TG leads to BNIP3-mediated autophagy in cancer cells, suggesting a dual mechanism where both apoptosis and autophagy are triggered by the drug's action on DNA integrity . This finding highlights the complexity of cellular responses induced by thiopurines.

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the biosynthesis of 6-TGMP from thiopurine precursors like azathioprine or 6-mercaptopurine?

  • Methodological Answer: 6-TGMP biosynthesis begins with the conversion of thiopurines (e.g., 6-mercaptopurine) via hypoxanthine phosphoribosyltransferase (HPRT) to form 6-thioinosine monophosphate (6-TIMP). This intermediate is metabolized by inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) to produce 6-TGMP . Key enzymes to monitor include HPRT (using radiometric assays) and IMPDH (via spectrophotometric analysis of NAD+ reduction). Knockout models or siRNA silencing of these enzymes can validate their roles in metabolic flux studies.

Q. How is 6-TGMP quantified in cellular systems, and what methodological challenges exist in its detection?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for quantifying 6-TGMP and its metabolites. Challenges include distinguishing 6-TGMP from structurally similar nucleotides (e.g., endogenous guanosine phosphates) and ensuring stability during sample preparation. Isotope-labeled internal standards (e.g., ¹³C-6-TGMP) improve accuracy by correcting for matrix effects . Pre-treatment with phosphatase inhibitors prevents dephosphorylation, preserving triphosphate derivatives for analysis.

Q. What role does 6-TGMP play in inhibiting de novo purine synthesis, and how can this be experimentally validated?

  • Methodological Answer: 6-TGMP inhibits amidophosphoribosyltransferase (ATase), a rate-limiting enzyme in purine biosynthesis. To validate this, researchers can measure intracellular purine levels (via HPLC) in cells treated with 6-TGMP and compare them to controls. Competitive inhibition assays using recombinant ATase and radiolabeled phosphoribosyl pyrophosphate (PRPP) further confirm mechanistic interactions. Rescue experiments with exogenous purines (e.g., hypoxanthine) can reverse growth inhibition in cell culture models .

Advanced Research Questions

Q. How does the conversion of 6-TGMP to triphosphate derivatives (e.g., 6-TGTP) modulate Rac1-mediated signaling in T-cell apoptosis?

  • Methodological Answer: 6-TGTP competes with endogenous GTP for Rac1 binding, forming inactive complexes that block GTPase signaling. To study this, use Rac1-GTP pull-down assays (e.g., PAK1-PBD affinity beads) in activated T-cells treated with 6-TGMP. Fluorescence resonance energy transfer (FRET) biosensors can visualize Rac1 conformational changes in real time. Apoptosis is quantified via annexin V/PI staining or caspase-3/7 activation assays. Genetic ablation of Rac1 (CRISPR/Cas9) or overexpression of dominant-negative mutants further clarifies its role .

Q. What experimental approaches resolve contradictory data on 6-TGMP’s dual role in promoting autophagy and apoptosis?

  • Methodological Answer: Co-monitoring autophagy (LC3-II puncta via fluorescence microscopy) and apoptosis (caspase-3 cleavage by western blot) in thiopurine-treated cells under nutrient-deprived conditions can clarify context-dependent effects. Pharmacological inhibitors (e.g., chloroquine for autophagy, Z-VAD-FMK for caspases) dissect crosstalk between pathways. Mitochondrial depolarization (JC-1 staining) and ROS production (DCFDA probes) link oxidative stress to cell fate decisions. Single-cell RNA sequencing identifies transcriptional programs favoring autophagy or apoptosis .

Q. How can 6-TGMP prodrugs overcome resistance in thiopurine-refractory cancers?

  • Methodological Answer: Prodrugs like 6-thioguanosine monophosphate analogs with masked phosphate groups enhance cellular uptake. Resistance mechanisms (e.g., reduced HPRT activity) are bypassed by incorporating phosphoramidate protides, which release 6-TGMP intracellularly independent of HPRT. Efficacy is tested in resistant leukemia/breast cancer lines (e.g., CCRF-CEM) via IC50 comparisons. Metabolic activation is tracked using ³¹P-NMR to monitor prodrug conversion .

Q. What strategies enable site-specific incorporation of 6-TGMP derivatives into RNA for crosslinking studies?

  • Methodological Answer: 6-Thioguanosine-containing mRNA cap analogs (e.g., m7GpppSG) are synthesized via phosphorimidazolide chemistry and incorporated during in vitro transcription. UV-A irradiation (365 nm) induces crosslinking with cap-binding proteins (e.g., eIF4E), analyzed via SDS-PAGE and mass spectrometry. Competitive binding assays (surface plasmon resonance) quantify affinity changes compared to unmodified caps .

Q. How does 6-TGMP incorporation into telomeres induce dysfunction in telomerase-positive cancer cells?

  • Methodological Answer: 6-Thio-dGTP, a 6-TGMP metabolite, incorporates into telomeres during replication, causing telomere attrition and mitotic catastrophe. Telomere length is measured via qPCR or telomere restriction fragment (TRF) analysis in treated vs. untreated cells. Senescence-associated β-galactosidase staining and γH2AX foci (DNA damage markers) confirm telomere dysfunction. Xenograft models (e.g., A549 lung cancer) assess tumor growth suppression in vivo .

Eigenschaften

IUPAC Name

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZXYEUJBFHASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15867-02-4
Record name NSC408090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
6-Thioguanosine monophosphate
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
6-Thioguanosine monophosphate
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
6-Thioguanosine monophosphate
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
6-Thioguanosine monophosphate
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
6-Thioguanosine monophosphate
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
6-Thioguanosine monophosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.